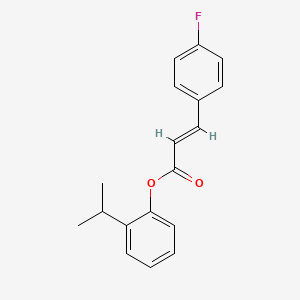
2-isopropylphenyl 3-(4-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylates are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises esters containing vinyl groups . These groups consist of two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Chemical Reactions Analysis
The chemical reactions involving acrylates can be diverse, depending on the specific functional groups present in the molecule. Acrylates can participate in various types of reactions, including polymerization, cross-linking, and others . The specific reactions for “2-isopropylphenyl 3-(4-fluorophenyl)acrylate” are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Copolymerization
- Research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, including those with fluorophenyl groups, has been conducted to explore their synthesis and copolymerization with styrene. These studies found that acrylates synthesized through the Knoevenagel condensation of benzaldehydes and isopropyl cyanoacetate can be copolymerized with styrene, offering potential for creating novel polymer materials with specific thermal and chemical properties (Whelpley et al., 2022).
Applications in Liquid Crystalline Polyacrylates
- Studies on liquid crystalline polyacrylates containing fluoroalkylphenyl units have been conducted to understand their synthesis, thermal behavior, and microstructure. These polymers demonstrate rich mesophase polymorphism, indicating potential applications in displays, sensors, and other devices where liquid crystalline properties are advantageous (Andruzzi et al., 2001).
Fluorographic Detection Techniques
- A novel method for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels using scintillation autography (fluorography) has been described. This method uses a compound similar in structure to acrylates for detecting low-energy beta particles, highlighting the application of acrylate derivatives in biochemical analysis (Bonner & Laskey, 1974).
Enhanced Polymer Properties
- Research on the copolymerization of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates has shown that fluorine incorporation can significantly influence the thermal, photochemical, and hydrolytic stability of polymers. These findings suggest that acrylate derivatives, particularly those with fluorine substitutions, can be tailored to enhance the performance of materials in various applications (Signori et al., 2006).
Sensor Applications
- The development of aggregation-induced emission (AIE) based fluorescence pH and temperature sensors utilizing polyacrylate copolymers reveals the potential of acrylate derivatives in creating responsive materials. These materials can be used in environmental monitoring, biomedical diagnostics, and smart textiles, demonstrating the versatility of acrylate-based compounds in sensor technology (Zhou et al., 2015).
Propriétés
IUPAC Name |
(2-propan-2-ylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO2/c1-13(2)16-5-3-4-6-17(16)21-18(20)12-9-14-7-10-15(19)11-8-14/h3-13H,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHCEWCCCJCRRW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-propan-2-ylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

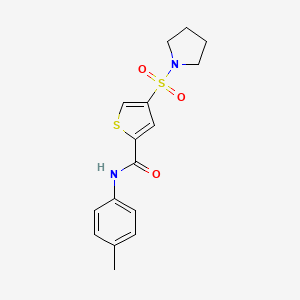
![3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5563805.png)
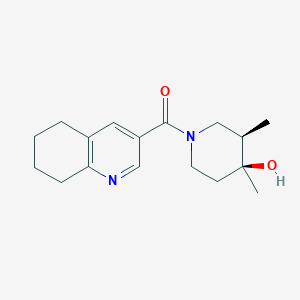
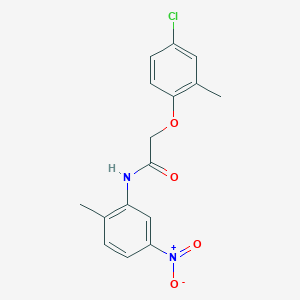
![1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563833.png)
![N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide](/img/structure/B5563840.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-2-pyridinylacetamide](/img/structure/B5563851.png)
![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5563861.png)
![6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5563865.png)
![4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)
![8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563874.png)
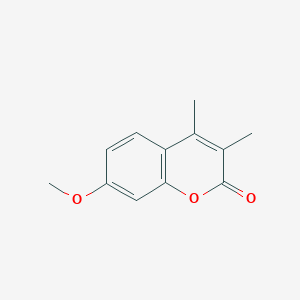
![2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)
![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)